Cas no 91426-46-9 (4-(3-Chlorophenyl)-1-butene)

4-(3-Chlorophenyl)-1-butene structure
4-(3-Chlorophenyl)-1-butene structure
Product Name:4-(3-Chlorophenyl)-1-butene
CAS No:91426-46-9
MF:C10H11Cl
MW:166.647341966629
CID:876726
PubChem ID:20755393
Update Time:2025-04-19

4-(3-Chlorophenyl)-1-butene Chemical and Physical Properties

Names and Identifiers

    • 3-(But-3-en-1-yl)chlorobenzene
    • 4-(3-Chlorophenyl)-1-butene
    • 4-(3-Chlorophenyl)but-1-ene
    • 1-but-3-enyl-3-chlorobenzene
    • 1-(But-3-en-1-yl)-3-chlorobenzene
    • 1-(But-3-enyl)-3-chlorobenzene
    • 2995AF
    • 1-(3-Buten-1-yl)-3-chlorobenzene
    • J3.567.329F
    • PS-11766
    • 4-(3-Chlorophenyl)but-1-ene, 1-Chloro-3-homoallylbenzene
    • 91426-46-9
    • AKOS016016668
    • CS-0321871
    • SCHEMBL9131495
    • DTXSID90609642
    • MFCD01319546
    • DB-365627
    • MDL: MFCD01319546
    • Inchi: 1S/C10H11Cl/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2
    • InChI Key: UZWLPNIQGFQVFP-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CCC=C

Computed Properties

  • Exact Mass: 166.0549280g/mol
  • Monoisotopic Mass: 166.0549280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0

4-(3-Chlorophenyl)-1-butene Pricemore >>

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